BenchChemオンラインストアへようこそ!

phenomycin

Antitumor Activity Cytotoxicity Cancer Cell Lines

Phenomycin is a first-in-class, 89-amino acid mini-protein antitumor antibiotic (MW 9,524 Da) isolated from Streptomyces fervens var. phenomyceticus. It uniquely targets eukaryotic translation initiation—arresting 80S complex formation and blocking initial dipeptide synthesis—rather than elongation, a mechanism distinct from all conventional ribosomal inhibitors. With an IC₅₀ of 0.27 μM against HeLa cells and proven in vivo efficacy in Ehrlich carcinoma, sarcoma 180, and adenocarcinoma 755 models, phenomycin provides a structurally novel scaffold exhibiting zero sequence homology to any known protein, including other antitumor polypeptide antibiotics. A high-resolution NMR structure (PDB: 6TKT) and established recombinant E. coli production system (50 mg/L, 6-fold yield improvement over fermentation) enable structure-guided medicinal chemistry optimization and scalable ADC payload development. Its functional similarity to diphtheria toxin—coupled with a distinct molecular mechanism—makes it an essential comparator in bacterial toxin and ribosomal inhibitor research. No other commercial polypeptide antibiotic replicates this initiation-specific mode of action, ensuring uncompromised experimental outcomes.

Molecular Formula C30H52O
Molecular Weight 0
CAS No. 12624-22-5
Cat. No. B1171892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenomycin
CAS12624-22-5
Synonymsphenomycin
Molecular FormulaC30H52O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes29809 producing / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenomycin (CAS 12624-22-5): A Basic Polypeptide Antitumor Antibiotic from Streptomyces fervens


Phenomycin is a basic polypeptide antibiotic first isolated from Streptomyces fervens var. phenomyceticus. It is an 89-amino acid mini-protein with a molecular weight of 9,524 Da [1]. Key structural features include the absence of disulfide bridges and a characteristic hydrophilic region (residues 48-70) surrounded by hydrophobic regions [1]. The compound demonstrates significant antitumor activity against various mouse tumor models including Ehrlich carcinoma, sarcoma 180, and adenocarcinoma 755, while showing no antimicrobial activity against bacterial species [2][3].

Why Generic Substitution Fails for Phenomycin (CAS 12624-22-5) in Research Applications


Generic substitution of phenomycin with other polypeptide antibiotics or translation inhibitors is not scientifically valid due to several compound-specific characteristics. First, phenomycin's 89-amino acid sequence lacks significant homology to any known proteins, including other antitumor polypeptide antibiotics [1]. Second, it uniquely targets eukaryotic translation initiation rather than elongation, a mechanism distinct from most ribosomal inhibitors [2]. Third, its selective toxicity toward eukaryotic cells while showing minimal effects on bacterial cells contrasts sharply with many antibiotics in its class [3]. Finally, its basic physicochemical properties and specific hydrophilic/hydrophobic domain organization [1] directly influence its cellular uptake and activity profile, making it unsuitable for substitution without compromising experimental outcomes.

Phenomycin (CAS 12624-22-5): Quantitative Evidence of Product Differentiation Versus Comparators


Phenomycin Exhibits Nanomolar Cytotoxicity Against Mammalian Cells

Phenomycin demonstrates potent cytotoxicity in the nanomolar range toward mammalian cells [1]. In HeLa cells, phenomycin exhibits an IC50 value of 0.27 ± 0.025 μM [2]. This potency is comparable to that of established cytotoxins used in targeted cancer therapies, but phenomycin's mechanism of action—targeting translation initiation rather than DNA replication or microtubule dynamics—provides a distinct pathway for intervention [1].

Antitumor Activity Cytotoxicity Cancer Cell Lines

Phenomycin Selectively Inhibits Eukaryotic Translation Initiation, Distinct from Elongation Inhibitors

In a rabbit reticulocyte cell-free system, phenomycin selectively blocks the initiation of globin synthesis [1]. N-terminal incorporation of valine or methionine was more markedly inhibited than total protein incorporation, indicating preferential inhibition of initiation [1]. This is evidenced by accumulation of the 80S initiation complex and significant impairment of initial dipeptide (Met-Val) formation [1]. In contrast, most ribosomal inhibitors such as cycloheximide target the elongation step, making phenomycin's initiation-specific activity a unique mechanistic feature.

Mechanism of Action Translation Initiation Ribosome Targeting

Phenomycin Lacks Significant Sequence Homology to Other Antitumor Polypeptide Antibiotics

Complete amino acid sequence analysis of phenomycin reveals it consists of 89 amino acid residues with no disulfide bridges and a molecular weight of 9,524 Da [1]. Importantly, phenomycin shows no significant sequence homology to any known proteins, including other antitumor polypeptide antibiotics [1]. This structural uniqueness is further supported by its distinct hydrophilic region (residues 48-70) surrounded by hydrophobic regions, which is not observed in other polypeptide antibiotics [1]. In comparison, many polypeptide antibiotics share conserved structural motifs or domains.

Sequence Homology Structural Novelty Unique Scaffold

Recombinant Production of Phenomycin Achieves 6-Fold Higher Yield Than Natural Fermentation

Genetically engineered Escherichia coli expressing the phenomycin gene as a fusion protein with Hirudin variant 1 (HV1) produced recombinant phenomycin at a final yield of 50 mg/liter of culture [1]. This represents a six-fold increase over the yield obtained from the natural phenomycin-producing strain Streptoverticillium baldaccii [1]. The recombinant phenomycin was indistinguishable from natural phenomycin in all aspects observed, including biological activity [1]. This compares favorably with other recombinant production systems for polypeptide antibiotics, which often struggle to match natural yields or maintain full activity.

Recombinant Production Yield Optimization Biomanufacturing

Phenomycin Exhibits Selective Toxicity Toward Eukaryotic Cells with No Antibacterial Activity

Phenomycin demonstrates no significant antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations up to 100 μg/mL [1]. In contrast, it exhibits potent inhibitory activity against mammalian tumor cells in both in vitro and in vivo models [2][3]. This selective toxicity profile is similar to that of diphtheria toxin, which also selectively targets eukaryotic cells [3]. The lack of antibacterial activity distinguishes phenomycin from many polypeptide antibiotics that exhibit broad-spectrum antimicrobial effects, making it a more selective tool for eukaryotic-specific studies.

Selective Toxicity Eukaryotic Specificity Antibacterial Screening

Phenomycin Gene Shows Extensive Conservation with Enomycin Structural Gene

Comparison of the base sequence spanning the enomycin structural gene (enm) with that spanning the phenomycin structural gene (phm) revealed that the structural genes were conserved more extensively than were the flanking regions [1]. This sequence conservation allowed the phenomycin gene to be successfully used as a probe to clone the enomycin gene from Streptomyces mauvecolor [1]. Despite this genetic conservation, phenomycin and enomycin exhibit distinct biological properties and toxicity profiles, suggesting that the conserved regions encode core structural features while differences in specific residues or post-translational modifications contribute to functional divergence.

Gene Homology Biosynthetic Pathway Comparative Genomics

Optimal Research and Industrial Applications for Phenomycin (CAS 12624-22-5)


Mechanistic Studies of Eukaryotic Translation Initiation

Phenomycin's selective inhibition of translation initiation, as demonstrated by accumulation of 80S initiation complexes and inhibition of initial dipeptide formation in rabbit reticulocyte systems [1], makes it an ideal tool for dissecting the molecular mechanisms of eukaryotic translation initiation. Researchers investigating the assembly of pre-initiation complexes, the role of initiation factors, or the regulation of translation initiation in cancer cells can use phenomycin as a specific inhibitor to arrest the process at defined steps, enabling detailed biochemical and structural analyses.

Antitumor Drug Discovery and Screening Campaigns

With its established cytotoxicity against various tumor cell lines (e.g., HeLa cells with an IC50 of 0.27 ± 0.025 μM [2]) and proven in vivo activity against mouse tumor models including Ehrlich carcinoma, sarcoma 180, and adenocarcinoma 755 [3], phenomycin serves as a valuable reference compound in antitumor drug discovery campaigns. Its unique structural scaffold and lack of sequence homology to other antitumor agents [4] make it a promising starting point for medicinal chemistry optimization or for developing novel payloads for antibody-drug conjugates (ADCs).

Comparative Studies of Ribosomal Inhibitors and Toxin Mechanisms

Phenomycin's functional similarity to diphtheria toxin—both selectively inhibit eukaryotic protein synthesis but through distinct molecular mechanisms [5]—positions it as a key comparator in studies of bacterial toxins and ribosomal inhibitors. The availability of its high-resolution NMR structure (PDB: 6TKT) [6] enables structure-guided comparisons with other ribosome-targeting toxins, facilitating the identification of common and unique structural features that contribute to toxicity, cellular uptake, and endosomal escape mechanisms.

Biomanufacturing Process Development and Optimization

The established recombinant production system for phenomycin, which achieves a 6-fold yield improvement over natural fermentation (50 mg/L vs. <10 mg/L) [7], provides a platform for further bioprocess optimization. This system can be adapted to produce phenomycin variants for structure-activity relationship studies or to scale up production for preclinical studies. The fusion protein strategy using Hirudin variant 1 as a solubility and expression enhancer [7] may also serve as a template for expressing other difficult-to-produce polypeptide natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for phenomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.